molecular formula C21H16O4 B11611977 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11611977
M. Wt: 332.3 g/mol
InChI Key: UXAFUQQQFJCPMD-UHFFFAOYSA-N
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Description

9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of furochromene and cyclopentane

Preparation Methods

The synthesis of 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a methoxyphenyl derivative, which undergoes cyclization with a furochromene precursor in the presence of a catalyst . Industrial production methods would likely involve optimizing these reactions for higher yields and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:

Mechanism of Action

Similar compounds include other furochromene derivatives and cyclopentane-fused molecules. Compared to these, 9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific substitution pattern and the combination of structural elements. This uniqueness can result in different chemical reactivity and biological activity profiles .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

14-(3-methoxyphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C21H16O4/c1-23-13-5-2-4-12(8-13)18-11-24-19-10-20-16(9-17(18)19)14-6-3-7-15(14)21(22)25-20/h2,4-5,8-11H,3,6-7H2,1H3

InChI Key

UXAFUQQQFJCPMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4

Origin of Product

United States

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